Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structural similarity to indole derivatives, it can be hypothesized that it may interact with its targets in a similar manner, leading to various biological effects .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Based on the reported biological activities of structurally similar compounds, it can be hypothesized that this compound may have a wide range of potential effects, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Introduction of the ethoxyphenyl group: This step involves the acylation of the thiophene ring with 4-ethoxybenzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has similar antimicrobial and anticancer activities but differs in its structural features and specific biological targets.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Although not a thiophene derivative, this compound shares some biological activities, such as antiviral properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The compound features a unique structural arrangement characterized by:
- Ethyl ester functional group
- Thiophene ring with various substituents
- Carbonyl and amino groups attached to a phenyl moiety
Molecular Characteristics
Feature | Description |
---|---|
Molecular Formula | C19H25N1O3S1 |
Molecular Weight | Approximately 345.48 g/mol |
Key Functional Groups | Ethyl ester, carbonyl, amine |
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, particularly breast cancer (MCF-7) cells. The compound exhibited an IC50 value ranging from 23.2 to 49.9 μM , indicating significant cytotoxic effects against these cells .
The mechanism involves:
- Induction of Apoptosis : Flow cytometry analysis revealed that the compound causes G2/M phase arrest and S-phase cell-cycle arrest, leading to increased apoptosis rates.
- Inhibition of Autophagy : The compound was shown to inhibit autophagic cell death, further supporting its role in promoting apoptosis over autophagy .
Case Studies
- In Vitro Study on MCF-7 Cells : The study found that treatment with the compound resulted in a significant increase in apoptotic markers and a reduction in viable cell counts after 48 hours of exposure.
- In Vivo Tumor Growth Inhibition : In animal models, the compound demonstrated a 54% reduction in tumor mass compared to control treatments, showcasing its potential as an effective therapeutic agent against tumors .
Additional Therapeutic Properties
Beyond antitumor activity, this compound may possess other biological activities:
- Antimicrobial Activity : Preliminary tests suggest potential efficacy against various bacterial strains.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions fully.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds.
Compound Name | Antitumor Activity (IC50 μM) | Key Features |
---|---|---|
Ethyl 5-carbamoyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate | 23.2 - 49.9 | Similar thiophene structure |
Ethyl 2-amino-4-methylthiophene-3-carboxylate | Moderate | Lacks complex substituents |
Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate | Lower activity | Chlorine substitution affects reactivity |
This comparison indicates that the unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs.
Properties
IUPAC Name |
ethyl 2-[(4-ethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-3-26-16-13-11-15(12-14-16)20(24)23-21-19(22(25)27-4-2)17-9-7-5-6-8-10-18(17)28-21/h11-14H,3-10H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEDEYUWRTUITJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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